3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one - 2246947-14-6

3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Catalog Number: EVT-2839235
CAS Number: 2246947-14-6
Molecular Formula: C19H15N3O3
Molecular Weight: 333.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coumarin-oxadiazole derivatives, including the target compound, are a class of heterocyclic compounds formed by the fusion of a coumarin ring with an oxadiazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. They have been investigated for their potential as anticonvulsants [, , , , , , ], anticancer agents [, , , ], antibacterial agents [, , , ], antifungal agents [, , ], antioxidants [, , ], and acetylcholinesterase inhibitors [, , ].

Synthesis Analysis
  • Step 1: Synthesis of 3-acetyl-4-hydroxycoumarin: This can be achieved through the Pechmann condensation reaction of salicylaldehyde and ethyl acetoacetate [].
  • Step 2: Synthesis of 2-oxo-2H-chromene-3-carbohydrazide: The 3-acetyl-4-hydroxycoumarin is reacted with hydrazine hydrate [, ].

Specific reaction conditions, such as temperature, solvent, and catalyst, may vary depending on the desired product and substituents. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar compounds [].

Molecular Structure Analysis

The molecular structure of coumarin-oxadiazole derivatives has been confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry [, , , , , ]. X-ray crystallography has also been employed to determine the crystal structures of several analogs [, , , , , , , ].

Mechanism of Action
  • Anticonvulsant Activity: Some studies suggest that coumarin-oxadiazole derivatives may exert anticonvulsant effects by modulating GABAergic neurotransmission [].
Applications
  • Fluorescent Probes: Some coumarin derivatives exhibit strong fluorescence, making them suitable for use as fluorescent probes in biological imaging and sensing applications [].

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Compound Description: This compound serves as a fundamental structural analog within this set of research, investigated for potential anticancer properties. [] Polymorphism studies revealed three distinct crystal structures, all exhibiting a prominent "head-to-head" stacking motif. [] Notably, the nature of intermolecular interactions between these stacked columns varies, leading to distinct columnar, double columnar, or columnar-layered crystal organizations. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

  • Compound Description: Similar to the aforementioned phenyl analog, this compound was also explored for potential anticancer activity. [] Two polymorphic forms were identified, both exhibiting comparable columnar arrangements within their crystal structures. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound is characterized by a pyridazin-3(2H)-one core, substituted with a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group at the 2-position. [] Crystallographic analysis revealed a monoclinic P21 space group, with C—H⋯N and C—H⋯O contacts contributing to crystal packing. []

N-Benzylidene-2-oxo-2H-chromene-3-carbohydrazides (General Structure)

  • Compound Description: These compounds served as key intermediates in the synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, including potentially anticonvulsant derivatives. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones (General Structure)

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and neurotoxicity. [] Many of the compounds in this series were found to be active in maximal electroshock (MES) tests. []

3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives (General Structure)

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. [] Many exhibited promising activity in these assays. []

2-(Substituted phenyl)-3-[5'-(2''-oxo-2H-chromen-3'-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones (General Structure)

  • Compound Description: This class of compounds was investigated for anticonvulsant and neurotoxic effects. [] Notably, they demonstrated anticonvulsant activity with lower neurotoxicity compared to the standard drug phenytoin. []

4-(3-Acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

  • Compound Description: This compound, characterized by its triclinic P-1 space group, incorporates both a thiophene and a diethylamino group within its structure. []

(E)-4-Hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one

  • Compound Description: This compound, crystallizing in the monoclinic P21/c space group, features a pent-3-en-2-one chain linked to the oxadiazole ring via a thioether linkage. []

3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives (General Structure)

  • Compound Description: This series was synthesized from 2-hydroxybenzaldehyde and diethyl malonate, with the final compounds screened for in vitro anthelmintic activity against the earthworm Pheretima posthuma. [] Derivatives with a 4-chloro substituent demonstrated the highest anthelmintic activity. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: Characterized by its morpholine ring substituent, this compound displays near coplanarity between its phenyl and oxadiazole rings. []

3-(5-(substitudelythio)-1,3,4-oxadiazol-2-yl)-2H-Chromen-2-ones (General Structure)

  • Compound Description: This series of compounds was synthesized from 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and halogenated hydrocarbons. []
  • Compound Description: Synthesized from 3-acetyl-4-hydroxycoumarin and 4-N,N-dimethylaminobenzaldehyde, this compound exhibited notable acetylcholinesterase inhibition (AChEI) activity (48.25% inhibition). [] Its fluorescence properties were also studied, revealing its existence as two main keto-enol tautomers and its potential use as a novel DNA fluorescent stain due to its enhanced fluorescence upon binding to DNA grooves. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound is characterized by an imidazole ring linked to an oxadiazole ring, which is further connected to a phenylethanone moiety via a thioether linkage. [, ]

3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives (General Structure)

  • Compound Description: These pyrazoline-based coumarin derivatives were synthesized and evaluated for their antimicrobial activities. [] Some of the compounds, particularly those with a diethylamino substituent on the phenyl ring, exhibited potent antibacterial activity. []
  • Compound Description: This compound, containing both chromene and pyrazole moieties, was investigated for its DNA-binding capabilities and its cobalt(II) and copper(II) complexes were studied for their acetylcholinesterase inhibitory effects. [] The compound and its complexes showed good DNA-binding affinity. []

3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones (General Structures)

  • Compound Description: These compounds were synthesized from 2-oxo-2H-chromene-3-carbohydrazide. []

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl-2H-chromen-2-ones (General Structure)

  • Compound Description: This series of compounds, characterized by the presence of both a triazole and a thiadiazine ring, was synthesized using a multistep process starting from 5-methylisoxazole-3-carboxylic acid. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

  • Compound Description: This compound, structurally similar to entry 2 but with a 4H-chromen-4-one core, demonstrates near coplanarity between its oxadiazole, pyridine, and chromenyl rings. []

3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one (General Structure)

  • Compound Description: This series of compounds, synthesized via a series of reactions including Vilsmeier-Haack, Suzuki coupling, and bromination, were evaluated for anticancer activity. [] Several compounds displayed moderate cytotoxic activity against various cancer cell lines. []

7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-ones (General Structure)

  • Compound Description: This series was synthesized starting from commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid. [, ]

2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones (General Structure)

  • Compound Description: Designed as potential NMDA receptor inhibitors, this class of compounds incorporates a quinazolinone moiety, further highlighting the diversity of heterocyclic systems explored in this research area. []
  • Compound Description: These two series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antibacterial potency against various Gram-positive and Gram-negative bacteria and fungal strains. [] Some of these compounds showed improved antibacterial activity compared to standard drugs. []

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound represents a photodimer formed via a head-to-tail reaction, with a cyclobutane ring at its core. []
  • Compound Description: This group of sterically congested compounds was synthesized via a one-pot, four-component reaction involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl benzoate (or its 4-bromo derivative), 3-phenyl-2-propynoic acid, and primary amines. []
  • Compound Description: This series of compounds was synthesized by reacting 3-(3-mercapto-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one with various phenacyl/benzyl/allyl bromides. []
  • Relevance: While this series shares the 2H-chromen-2-one core with 3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, it utilizes a fused [, , ]triazolo[3,4-b][1,3,4]thiadiazole system as the primary substituent, further emphasizing the exploration of diverse heterocyclic frameworks in conjunction with coumarin.

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: Similar to entry 24, this compound is a photodimer, albeit with a different regiochemistry (syn-head-to-head). []

2-{5-[2-arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones (General Structure)

  • Compound Description: This class of compounds, designed as potential green-emitting fluorophores, features an extended benzo[f]chromen-3-one core. []

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs (General Structure)

  • Compound Description: This series was designed and synthesized for evaluation of antimicrobial and antioxidant activities. [] The most potent analogs demonstrated significant antimicrobial and hydrogen peroxide scavenging activity. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)

  • Compound Description: Crystallizing in the centrosymmetric space group P21/n, this compound features a pyrazine ring and a sulfonamide group, highlighting the structural diversity within this field. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane 1,4-dioxane solvate

  • Compound Description: This compound, a 1:1 inclusion complex with 1,4-dioxane, is a photodimer with a planar cyclobutane ring. []

5-Amino-6-aryl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-2-thioxo-1,3-thiazin-4-ones (General Structure)

  • Compound Description: This series of compounds was synthesized via a Michael-type addition followed by ring transformation. []

Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate and Ethyl-2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate

  • Compound Description: These two thiofibrates, derived from 7-hydroxy-4-methyl-2H-chromen-2-one, incorporate either a 1,3,4-oxadiazole or a 1,2,4-triazole ring. []

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: This compound, characterized by its two pyridine rings, crystallizes in the monoclinic C2/c space group. []

3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives (General Structure)

  • Compound Description: This series of compounds, designed using a molecular hybridization approach, were evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. []
  • Compound Description: These compounds were synthesized and evaluated for anticonvulsant activity in a rat model using picrotoxin-induced seizures. [] Some of the derivatives displayed substantial anticonvulsant activity, with one showing higher protection against convulsions than the standard drug diazepam. []

1-{5-Aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (General Structure)

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer properties against various cancer cell lines. [] One compound displayed promising activity against the MCF7 breast cancer cell line, comparable to the standard drug 5-fluorouracil. []

3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one

  • Compound Description: This compound features a dihydropyrazole ring connected to a coumarin moiety and a dichlorophenyl group. []
  • Compound Description: This compound, synthesized using a multistep procedure, was characterized and screened for antimicrobial activity. []
  • Compound Description: This entry describes a general synthesis of 1,3,4-oxadiazol-2(3H)-ones and their subsequent conversion into thio- and dithiophosphoric acid esters, some of which possess insecticidal properties. []

Properties

CAS Number

2246947-14-6

Product Name

3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

IUPAC Name

3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one

Molecular Formula

C19H15N3O3

Molecular Weight

333.347

InChI

InChI=1S/C19H15N3O3/c1-22(2)14-9-7-12(8-10-14)17-20-21-18(25-17)15-11-13-5-3-4-6-16(13)24-19(15)23/h3-11H,1-2H3

InChI Key

MBYNPOAWYUXYIG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.